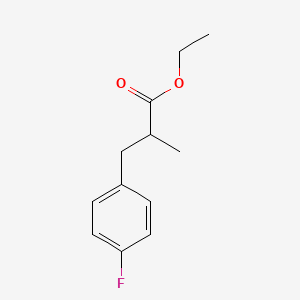

Ethyl 3-(4-fluorophenyl)-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

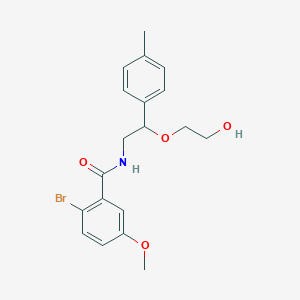

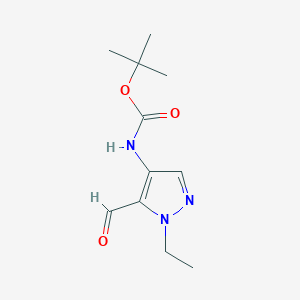

Ethyl 3-(4-fluorophenyl)-2-methylpropanoate is a chemical compound with the molecular formula C11H13FO2 . It has a molecular weight of 196.22 . The compound is a colorless liquid at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl 3-(4-fluorophenyl)-2-methylpropanoate is 1S/C11H13FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 . This indicates the presence of an ethyl group, a fluorophenyl group, and a propanoate group in the molecule.Physical And Chemical Properties Analysis

Ethyl 3-(4-fluorophenyl)-2-methylpropanoate is a colorless liquid at room temperature . It has a molecular weight of 196.22 .Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-(4-fluorophenyl)-2-methylpropanoate serves as a precursor in the synthesis of complex molecules. For instance, its derivatives are utilized in the synthesis of 3-fluorofuran-2(5H)-ones, showcasing efficient Z/E photoisomerization and acid-catalyzed cyclization processes (Pomeisl et al., 2007). This demonstrates its role in generating novel fluorinated building blocks for further chemical synthesis.

Antifeedant Properties

The structural analogs of Ethyl 3-(4-fluorophenyl)-2-methylpropanoate, such as ethyl cinnamate, have been investigated for their antifeedant properties against the pine weevil, Hylobius abietis, revealing insights into structure-activity relationships and the potential for developing natural pesticide alternatives (Bohman et al., 2008).

Anticancer Activity

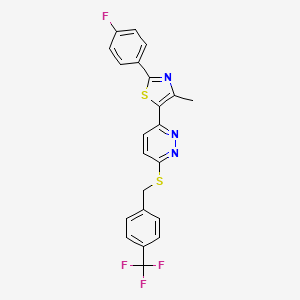

Derivatives of Ethyl 3-(4-fluorophenyl)-2-methylpropanoate have shown promising anticancer activity. Specifically, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate exhibited potent cytotoxic activity against human cancer cell lines, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Molecular Interactions and Sensing

The compound and its analogs are also used in studies of molecular interactions, such as C...π interactions, which are essential for understanding the behavior of molecules in various environments and for designing new materials with specific properties (Zhang et al., 2012). Additionally, derivatives are explored for their fluorescent properties for potential applications in sensing and detection technologies (Yang et al., 2013).

Environmental and Biological Studies

The structural analogs have been utilized in studies related to environmental science and biology, such as examining the influence of organic pesticides on nematode populations in agricultural settings, which can have implications for pest management strategies and agricultural productivity (Johnson, 1970).

Safety And Hazards

Future Directions

While there is limited information available on the specific future directions for Ethyl 3-(4-fluorophenyl)-2-methylpropanoate, research into similar compounds suggests potential applications in medicinal chemistry. For instance, terphenyl derivatives, which share a similar structure, have shown promising biological activities, suggesting potential for further exploration .

properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-3-15-12(14)9(2)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDBIRSOBQVYMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-fluorophenyl)-2-methylpropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(4-{[bis(2-chloroethyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B2549564.png)

![N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide](/img/structure/B2549566.png)

![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)